molecular formula C13H14N4O4 B1678481 Pasiniazid CAS No. 2066-89-9

Pasiniazid

Cat. No.: B1678481
CAS No.: 2066-89-9
M. Wt: 290.27 g/mol
InChI Key: RKPHTRVPGYGVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pasiniazid is a pharmaceutical compound composed of isoniazid and 4-aminosalicylic acid. It is primarily used in the treatment of tuberculosis. Isoniazid is a bactericidal agent effective against organisms of the genus Mycobacterium, specifically Mycobacterium tuberculosis, Mycobacterium bovis, and Mycobacterium kansasii. 4-Aminosalicylic acid is an anti-tuberculosis drug that works by inhibiting folic acid synthesis and the synthesis of the cell wall component mycobactin, thus reducing iron uptake by Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

Pasiniazid primarily targets the bacterial enzyme InhA . InhA plays a crucial role in the synthesis of mycolic acid in the bacterial cell wall . Mycolic acids are essential components of the mycobacterial cell wall, and their integrity is vital for the bacteria’s survival, virulence, and resistance to environmental stresses and antibiotics .

Mode of Action

This compound operates on a biochemical level by inhibiting its target, InhA . This inhibition effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of mycolic acids . By inhibiting the enzyme InhA, this compound disrupts this pathway, leading to a deficiency in mycolic acids . This deficiency compromises the integrity of the mycobacterial cell wall, which is crucial for the bacteria’s survival .

Pharmacokinetics

This compound is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether this compound is being used as part of combination therapy . Patients are advised to take this compound at the same time each day to maintain consistent levels of the drug in their system .

Result of Action

The result of this compound’s action is the death of the Mycobacterium tuberculosis bacteria . By inhibiting the synthesis of mycolic acids, this compound compromises the integrity of the bacterial cell wall, leading to bacterial cell death .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can enhance its efficacy, as this compound works best as part of a combination therapy . This synergy can help prevent the development of drug-resistant tuberculosis strains . Additionally, the patient’s adherence to the prescribed dosage regimen is crucial to maintain consistent levels of the drug in their system and ensure the complete eradication of the bacteria .

Biochemical Analysis

Biochemical Properties

Pasiniazid operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting InhA, this compound effectively halts the synthesis of mycolic acids, thereby compromising the cell wall structure and leading to bacterial cell death .

Cellular Effects

This compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .

Molecular Mechanism

This compound inhibits InhA, the enoyl reductase from Mycobacterium tuberculosis, by forming a covalent adduct with the NAD cofactor . This mechanism of action is particularly significant because it attacks the bacteria at a very fundamental level, making it difficult for the bacteria to survive or develop resistance quickly .

Temporal Effects in Laboratory Settings

It is known that this compound is typically administered orally in the form of tablets . The onset time of this compound can vary, but generally, patients may start to see improvements in symptoms within a few weeks of starting treatment .

Dosage Effects in Animal Models

It is known that this compound is typically administered orally in the form of tablets . The specific dosage and duration of treatment depend on several factors, including the patient’s weight, the severity of the disease, and whether this compound is being used as a part of combination therapy .

Transport and Distribution

It is known that this compound is typically administered orally in the form of tablets .

Subcellular Localization

It is known that this compound operates on a biochemical level by targeting the bacterial enzyme InhA . The primary role of InhA is to facilitate the production of mycolic acids, essential components of the mycobacterial cell wall .

Preparation Methods

Pasiniazid is synthesized by co-crystallizing equimolar amounts of isoniazid and 4-aminosalicylic acid dissolved in hot alcohol. This method ensures the formation of a stable compound that combines the therapeutic effects of both components . Industrial production methods involve the careful control of reaction conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Pasiniazid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially leading to new derivatives with different therapeutic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pasiniazid has several scientific research applications:

    Chemistry: It is used as a model compound to study the interactions between isoniazid and 4-aminosalicylic acid.

    Biology: Research focuses on its effects on Mycobacterium tuberculosis and its potential use in combination therapies.

    Medicine: this compound is extensively studied for its efficacy in treating multidrug-resistant tuberculosis (MDR-TB). .

    Industry: The compound is used in the pharmaceutical industry for the production of anti-tuberculosis medications.

Comparison with Similar Compounds

Pasiniazid is unique due to its combination of isoniazid and 4-aminosalicylic acid, which provides a synergistic effect in treating tuberculosis. Similar compounds include:

    Isoniazid: A bactericidal agent used alone or in combination with other drugs to treat tuberculosis.

    4-Aminosalicylic acid: An anti-tuberculosis drug that inhibits folic acid synthesis and mycobactin synthesis.

    Rifampicin: Another anti-tuberculosis drug that inhibits bacterial RNA synthesis.

    Ethambutol: A drug that inhibits the synthesis of the bacterial cell wall.

This compound’s uniqueness lies in its ability to combine the effects of isoniazid and 4-aminosalicylic acid, providing a more comprehensive approach to tuberculosis treatment .

Properties

IUPAC Name

4-amino-2-hydroxybenzoic acid;pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.C6H7N3O/c8-4-1-2-5(7(10)11)6(9)3-4;7-9-6(10)5-1-3-8-4-2-5/h1-3,9H,8H2,(H,10,11);1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPHTRVPGYGVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.C1=CN=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174700
Record name Pasiniazid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2066-89-9
Record name Pasiniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2066-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pasiniazid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002066899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pasiniazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pasiniazid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pasiniazid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PASINIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83J17CN0MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pasiniazid
Reactant of Route 2
Pasiniazid
Reactant of Route 3
Reactant of Route 3
Pasiniazid
Reactant of Route 4
Reactant of Route 4
Pasiniazid
Reactant of Route 5
Reactant of Route 5
Pasiniazid
Reactant of Route 6
Reactant of Route 6
Pasiniazid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.